2-叠氮-6-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

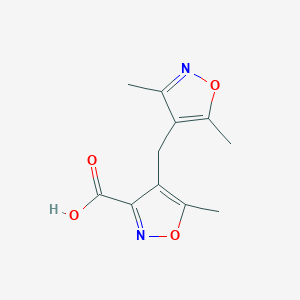

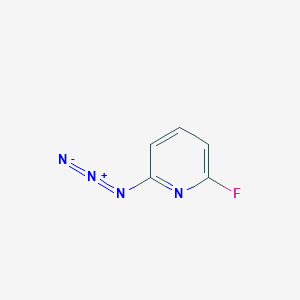

2-Azido-6-fluoropyridine is a chemical compound that is part of the fluoropyridines family . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including 2-Azido-6-fluoropyridine, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Molecular Structure Analysis

The molecular structure of 2-Azido-6-fluoropyridine is part of the broader class of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The crystal packing of 2-fluoropyridine and its derivatives has been analyzed based on ab initio quantum-chemical calculations of the intermolecular interaction energy .Chemical Reactions Analysis

Fluoropyridines, including 2-Azido-6-fluoropyridine, are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . The reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position as this site is most activated towards nucleophilic additions .Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学研究应用

- 18F-Substituted Pyridines : 2-Azido-6-fluoropyridine can be used as a precursor for the synthesis of ^18F-labeled pyridines. These radiolabeled compounds are valuable in positron emission tomography (PET) imaging for visualizing biological processes and disease states .

- Cancer Imaging : The introduction of fluorine-18 allows for non-invasive imaging of tumor tissues, aiding in cancer diagnosis and monitoring .

- Drug Development : Fluorinated compounds often exhibit improved pharmacokinetic properties, metabolic stability, and bioavailability. Researchers explore 2-azido-6-fluoropyridine derivatives as potential drug candidates .

- Fluorine as a Bioisostere : Fluorine substitution can mimic hydrogen atoms in drug molecules, leading to enhanced binding affinity and selectivity .

- Click Chemistry : The azide group in 2-azido-6-fluoropyridine participates in click reactions, enabling the synthesis of bioconjugates and functionalized molecules .

- Protein Labeling : Researchers use azide-alkyne cycloaddition reactions to label proteins with fluorinated probes for studying protein function and localization .

- Fluorinated Polymers : Incorporating fluorine atoms into polymers enhances their chemical resistance, thermal stability, and surface properties. 2-Azido-6-fluoropyridine can serve as a monomer for fluorinated polymers .

- Surface Modification : Fluorinated compounds are used to modify surfaces, imparting water repellency and anti-fouling properties .

- Functional Group Transformations : 2-Azido-6-fluoropyridine can undergo various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings, leading to diverse functionalized products .

- Building Block : It serves as a versatile building block for constructing more complex fluorinated molecules .

- Fluorine-Containing Pesticides : Fluorinated compounds are explored for their insecticidal and herbicidal properties. 2-Azido-6-fluoropyridine derivatives may contribute to novel agrochemicals .

Radiolabeling and Imaging Agents

Medicinal Chemistry

Chemical Biology

Materials Science

Organic Synthesis

Agrochemicals and Pesticides

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines, including 2-Azido-6-fluoropyridine, is an important task of modern organic chemistry . The interest toward the development of fluorinated chemicals has been steadily increased . Therefore, the synthetic methods and biological activities of fluoropyridine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Azido-6-fluoropyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of 2-Azido-6-fluoropyridine.

Result of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-6-fluoropyridine. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .

属性

IUPAC Name |

2-azido-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYPMCRKFYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

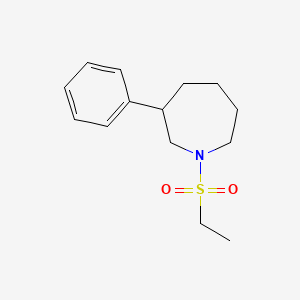

C1=CC(=NC(=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-6-fluoropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)